2-Methyl-5-(trifluoromethoxy)aniline

Overview

Description

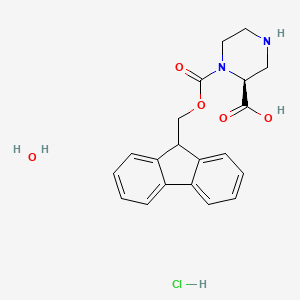

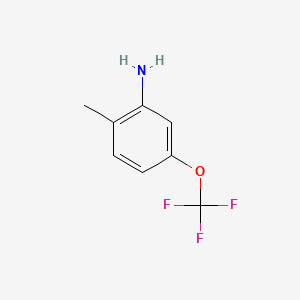

2-Methyl-5-(trifluoromethoxy)aniline is an organic compound that may be used in chemical synthesis . It has a molecular formula of C8H8F3NO2 and a molecular weight of 207.15 .

Molecular Structure Analysis

The InChI code for 2-Methyl-5-(trifluoromethoxy)aniline is 1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-(trifluoromethoxy)aniline include a melting point of 58-60 °C, a boiling point of 230.1±40.0 °C, and a density of 1.2645 . It is also noted that it should be stored at room temperature .Scientific Research Applications

Synthesis and Characterization :

- Wen Zi-qiang (2007) described the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, highlighting its high yield and environmental friendliness (Wen Zi-qiang, 2007).

- Ding Zhi-yuan (2011) improved the synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, noting its high yield and purity (Ding Zhi-yuan, 2011).

Pharmacological and Biological Properties :

- Feng and Ngai (2016) discussed the synthesis of ortho-trifluoromethoxylated aniline derivatives, emphasizing their potential as synthetic building blocks for pharmaceuticals and agrochemicals (Feng & Ngai, 2016).

Organometallic Chemistry and Functionalization :

- Leroux, Castagnetti, and Schlosser (2003) explored the metalation of trifluoromethoxy-substituted anilines for structural elaboration, demonstrating the potential of these compounds in organometallic chemistry (Leroux, Castagnetti, & Schlosser, 2003).

Liquid Crystalline Properties :

- Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline and studied their liquid crystalline properties, noting the high orientational order of the 4-trifluoromethoxy derivative (Miyajima et al., 1995).

Material Science and Catalysis :

- Zhang et al. (2020) reported the photon-initiated heterogeneous redox couples for methylation of anilines, demonstrating the potential for green chemistry applications (Zhang et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethoxy)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Similar compounds such as 2-fluoro-5-(trifluoromethyl)aniline and 2-(trifluoromethyl)aniline are used in chemical synthesis , suggesting that 2-Methyl-5-(trifluoromethoxy)aniline might also be used as a reagent in chemical reactions.

Biochemical Pathways

Similar compounds have been used in the synthesis of inhibitors of hepatitis c virus (hcv) ns3 protease , suggesting that 2-Methyl-5-(trifluoromethoxy)aniline might also be involved in the synthesis of bioactive compounds.

Action Environment

The action, efficacy, and stability of 2-Methyl-5-(trifluoromethoxy)aniline would be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . As a chemical reagent, it would be important to control these factors to ensure the success of the reactions it is used in.

properties

IUPAC Name |

2-methyl-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUXTASOGISSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3043752.png)

![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)

![Imidazo[1,2-b]isoxazole-2-carbonyl chloride](/img/structure/B3043762.png)

![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)

![5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3043765.png)